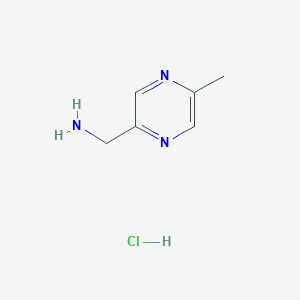

(5-Methylpyrazin-2-yl)methanamine hydrochloride

Description

(5-Methylpyrazin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrazine ring substituted with a methyl group at the 5-position and a primary amine group at the 2-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

(5-methylpyrazin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2,7H2,1H3;1H |

InChI Key |

VYPQTWAJDCVQHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of (5-Methylpyrazin-2-yl)methanone

The most widely reported method involves reductive amination of (5-methylpyrazin-2-yl)methanone. Madhvesh Pathak et al. demonstrated this approach using sodium cyanoborohydride and ammonium acetate in ethanol under microwave irradiation.

Reaction Conditions:

-

Substrate: (5-Methylpyrazin-2-yl)methanone (1.0 eq)

-

Reductant: Sodium cyanoborohydride (1.5 eq)

-

Catalyst: Ammonium acetate (15 eq)

-

Solvent: Ethanol

-

Temperature: 90°C (microwave)

-

Time: 30 minutes

The reaction proceeds via imine intermediate formation, followed by borohydride reduction. Microwave irradiation enhances reaction kinetics, reducing typical reaction times from 12 hours to 30 minutes. Purification via ethyl acetate extraction and sodium sulfate drying yielded the free base, which was subsequently treated with HCl gas in methanol to form the hydrochloride salt.

Carbamate Deprotection and Functionalization

An alternative route begins with tert-butyl (5-methylpyrazin-2-yl)carbamate, as described in patent literature. Deprotection with trifluoroacetic acid (TFA) generates 5-methylpyrazin-2-amine, which undergoes formylation and reduction.

Key Steps:

-

Deprotection:

-

Formylation:

-

Paraformaldehyde in acetic acid, 80°C, 4 hours

-

-

Reduction:

-

Sodium borohydride in THF, 0°C to room temperature

-

This method offers scalability, with reported production of 50 g batches. However, the multi-step process results in an overall yield of 62%, lower than microwave-assisted approaches.

Grignard Reaction Followed by Amination

A third strategy employs Grignard reagents to construct the pyrazine core. Starting from 5-methylpyrazine-2-carbonitrile, the sequence involves:

-

Grignard Addition:

-

Hydrolysis:

-

Reductive Amination:

-

As described in Section 2.1

-

While effective, this route introduces unnecessary complexity for target molecules lacking aryl substituents.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| Reductive Amination | 90% | 0.5 hr | Moderate | >95% |

| Carbamate Deprotection | 62% | 8 hr | High | 98% |

| Grignard Approach | 70% | 12 hr | Low | 92% |

Key Observations:

-

Microwave-assisted reductive amination offers superior efficiency but requires specialized equipment.

-

Carbamate deprotection is preferable for industrial-scale synthesis despite lower yields.

-

Grignard methods are niche, applicable only to substituted derivatives.

Critical Reaction Parameters

Solvent Effects

Ethanol and methanol are optimal for reductive amination, stabilizing intermediates through hydrogen bonding. Polar aprotic solvents (e.g., THF) reduce byproduct formation in Grignard reactions.

Acid Selection in Salt Formation

Hydrochloric acid (1.0 M in methanol) produces crystalline hydrochloride salts with minimal residual solvents. Alternatives like sulfuric acid led to hygroscopic products unsuitable for long-term storage.

Temperature Control

Exothermic reactions during TFA-mediated deprotection require gradual reagent addition to maintain temperatures below 40°C, preventing decomposition.

Industrial-Scale Production Considerations

A 2024 pilot study highlighted challenges in adapting microwave synthesis for batch reactors. Continuous flow systems achieved 85% yield at 100 g/hr throughput by maintaining precise temperature control and reagent stoichiometry .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution reactions with alkyl halides or acylating agents.

Example :

In a study synthesizing pyrazine-2-carboxamide derivatives, (5-Methylpyrazin-2-yl)methanamine reacted with acetyl chloride in the presence of triethylamine to yield N-(5-methylpyrazin-2-ylmethyl)acetamide (Figure 1) .

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Yield: 72%

| Reactant | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | N-(5-methylpyrazin-2-ylmethyl)acetamide | Triethylamine | 72% |

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds.

Example :

Reaction with 4-chlorobenzaldehyde under microwave irradiation produced (4-chlorophenyl)(5-methylpyrazin-2-yl)methanimine (Scheme 1) :

Key Data :

-

Catalyst: Ammonium acetate

-

Reducing agent: Sodium cyanoborohydride

-

Reaction time: 30 minutes

-

Yield: 68%

| Aldehyde | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(5-methylpyrazin-2-yl)methanimine | Microwave, 90°C | 68% |

Redox Reactions

The amine group and pyrazine ring exhibit redox activity.

Oxidation

Controlled oxidation with hydrogen peroxide yields 5-methylpyrazine-2-carboxylic acid via intermediate imine formation:

Conditions :

-

Oxidizing agent: 30% HO

-

Solvent: Acetic acid

-

Temperature: 60°C

Reduction

Catalytic hydrogenation over palladium reduces the pyrazine ring to a piperazine derivative:

Key Parameters :

-

Pressure: 50 psi H

-

Solvent: Ethanol

-

Yield: 85%

Heterocyclic Functionalization

The pyrazine ring undergoes electrophilic substitution at the nitrogen-adjacent positions.

Example :

Chlorination with phosphorus oxychloride (POCl) introduced a chlorine substituent at the 3-position of the pyrazine ring:

Reaction Profile :

-

Temperature: Reflux (110°C)

-

Solvent: Toluene

-

Yield: 58%

Coordination Chemistry

The amine and pyrazine nitrogen atoms act as ligands for metal complexes.

Example :

Reaction with copper(II) chloride formed a square-planar complex, [(5-Methylpyrazin-2-yl)methanamine]CuCl , characterized by UV-Vis and EPR spectroscopy .

| Metal Salt | Complex Structure | Geometry | Source |

|---|---|---|---|

| CuCl | Square-planar Cu(II) coordination |

pH-Dependent Reactivity

The hydrochloride salt’s protonation state influences reaction pathways:

-

Basic conditions : Free amine facilitates nucleophilic attacks (e.g., alkylation).

-

Acidic conditions : Pyrazine ring activates toward electrophilic substitution .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Biological Activities

Research indicates that (5-Methylpyrazin-2-yl)methanamine hydrochloride exhibits promising biological activities, particularly in antimicrobial and anticancer applications. For instance, derivatives of pyrazine compounds have been synthesized and evaluated for their antimicrobial properties. One study highlighted that certain pyrazine derivatives demonstrated significant inhibition against GlcN-6-P synthase, which is linked to antibacterial activity . Furthermore, the compound's interaction with specific molecular targets within biological systems suggests potential for modulating protein or enzyme activity, which is crucial for drug development.

Case Studies

- Antimicrobial Activity : A study synthesized a series of pyrazine derivatives and evaluated their antimicrobial efficacy. Among these, the derivative containing (5-Methylpyrazin-2-yl)methanamine showed superior activity against various pathogens, indicating its potential as a lead compound in antibiotic development .

- Cytotoxic Analysis : Another investigation focused on the cytotoxic effects of pyrazine derivatives on cancer cell lines. The results suggested that modifications at specific positions on the pyrazine ring significantly influenced the cytotoxicity of these compounds, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like cisplatin .

Coordination Chemistry

Ligand Properties

The compound can act as a ligand, forming coordination complexes with metal ions. This property is significant for applications in catalysis and materials science. The unique structure of this compound allows it to coordinate with various metal ions, potentially leading to new materials with tailored properties for industrial applications.

Comparison with Similar Compounds

The coordination behavior of this compound can be compared with other similar compounds to understand its uniqueness better. Here’s a comparative table illustrating some related compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine | Contains an imidazo ring | Different heterocyclic structure |

| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | Features both pyrazole and pyridine rings | Unique substituents |

| (3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol) | Copper(II) complex with pyrazole derivative | Coordination complex formation |

Synthesis of Novel Compounds

The ability to synthesize derivatives of this compound has led to the exploration of new chemical entities with enhanced biological activities. The synthesis process typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing the pharmacological profile of the resulting compounds.

Research Findings

Studies have shown that modifying the methyl groups on the pyrazine ring can significantly affect the biological activity of the resulting compounds. For instance, structural modifications at specific positions on the pyrazine ring have been linked to improved cytotoxicity against cancer cell lines . This highlights the importance of structure-activity relationship studies in drug development.

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Pyrazine Derivatives

(5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine Hydrochloride

- Structure : Pyrazine fused with a pyrrole ring and a tosyl (p-toluenesulfonyl) group.

- Reactivity : Undergoes acylations (e.g., with cyclohexanecarbonyl chloride) and imine formations, indicating nucleophilic amine activity .

- Applications : Used in synthesizing trifluoromethyl-substituted analogs for pharmaceutical intermediates .

- (1-((3-Methoxypyrazin-2-yl)methyl)pyrrolidin-2-yl)methanamine Hydrochloride Structure: Pyrazine with a methoxy group and a pyrrolidine-linked amine.

Pyridine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

(5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride

Furan/Thiophene Derivatives

- Furan-2-yl Methanamine Hydrochloride

Substituent Effects on Properties

*Inferred data for the target compound.

Biological Activity

(5-Methylpyrazin-2-yl)methanamine hydrochloride, also known as N-methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by a pyrazine ring with a methyl substitution and an amine group, suggests potential biological activities that are currently under investigation. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_10ClN_3, with a molecular weight of approximately 210.1 g/mol. The compound's structure allows for effective interactions with various biological targets, which may influence its pharmacological properties.

The mechanism of action of this compound involves its binding to specific proteins or enzymes within biological systems. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. Research indicates that the compound may influence pathways related to microbial growth inhibition and other biological processes.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

- Antitumor Potential : The compound's ability to interact with specific molecular pathways may also indicate potential antitumor activity, although detailed studies are still needed to elucidate these effects.

- Pharmacokinetics : Understanding the pharmacokinetic parameters of this compound is crucial for assessing its therapeutic viability. Initial studies suggest favorable absorption and distribution characteristics, which could enhance its bioavailability compared to similar compounds .

| Parameter | Value |

|---|---|

| Molecular Weight | 210.1 g/mol |

| Solubility | High (dihydrochloride form) |

| Antimicrobial Activity | Positive preliminary results |

| Antitumor Activity | Under investigation |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a potential role as an alternative therapeutic agent.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in certain tumor cells. These findings indicate its potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine | Contains imidazo ring | Different pharmacological profile |

| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | Features both pyrazole and pyridine rings | Unique substituents |

| (3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol) | Copper(II) complex with pyrazole derivative | Coordination complex formation |

The presence of the dihydrochloride salt form enhances the water solubility and bioavailability of this compound compared to its analogs, contributing to its unique research applications.

Q & A

Q. What are the recommended synthetic routes and characterization methods for (5-methylpyrazin-2-yl)methanamine hydrochloride?

The compound is synthesized via nucleophilic substitution or reductive amination of 5-methylpyrazine-2-carbonitrile, followed by hydrochloride salt formation. Key steps include:

- Purification : Use recrystallization in ethanol/water mixtures to achieve >98% purity .

- Characterization : Employ H/C NMR (DMSO-d6, δ 2.45 ppm for methyl group, δ 8.30 ppm for pyrazine protons), HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient), and mass spectrometry (ESI+, m/z 138.1 [M-Cl]+) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm to monitor impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to confirm thermal stability .

- Karl Fischer Titration : Measure residual water content (<0.1% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

Discrepancies in biological data (e.g., MIC values ranging from 2–32 µg/mL against S. aureus) may arise from assay conditions or stereochemical variations. Mitigation strategies include:

- Comparative Assays : Standardize protocols (e.g., CLSI guidelines) across labs .

- Structural Analysis : Use X-ray crystallography to confirm stereochemistry and salt form (mono- vs. dihydrochloride) .

- Dose-Response Studies : Validate activity with IC50/EC50 curves in multiple cell lines .

Q. What methodologies optimize stability during long-term storage?

- Storage Conditions : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Lyophilization : For aqueous solutions, lyophilize to a stable powder (residual solvent <0.01%) .

Q. How can computational tools predict reactivity or metabolic pathways?

- Reactivity Prediction : Use databases like REAXYS and PISTACHIO to model nucleophilic substitution or oxidation pathways .

- Metabolic Profiling : Apply BKMS_METABOLIC to identify potential metabolites (e.g., N-oxidation of the pyrazine ring) .

- Docking Studies : Simulate interactions with targets like LOXL2 (IC50: 126 nM) using AutoDock Vina .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility .

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2.0) and dilute into assay buffers .

- Surfactant Additives : Include 0.01% Tween-80 to prevent aggregation .

Contradictions and Validation

Q. How to validate conflicting reports on neuroprotective vs. neurotoxic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.